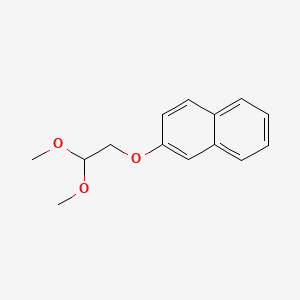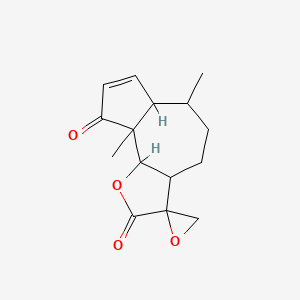![molecular formula C8H11Br B14473890 4-Bromobicyclo[3.2.1]oct-2-ene CAS No. 67359-01-7](/img/structure/B14473890.png)
4-Bromobicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.1]oct-2-ene, 4-bromo- is a bicyclic compound with a bromine atom attached to the second carbon of the octene ring. This compound is part of the bicyclo[3.2.1]octane family, which is known for its unique structural properties and reactivity. The presence of the bromine atom introduces additional reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.1]oct-2-ene, 4-bromo- can be achieved through several methods. One common approach involves the bromination of Bicyclo[3.2.1]oct-2-ene. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the bromine adds to the double bond, resulting in the formation of the 4-bromo derivative.
Industrial Production Methods
Industrial production of Bicyclo[3.2.1]oct-2-ene, 4-bromo- often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and advanced purification techniques. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.1]oct-2-ene, 4-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form Bicyclo[3.2.1]oct-2-ene by removing the bromine atom and a hydrogen atom.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents such as hydrogen (H2), halogens (Cl2, Br2), and hydrogen halides (HCl, HBr).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Major Products Formed
Substitution: Formation of Bicyclo[3.2.1]oct-2-ene derivatives with different functional groups.
Elimination: Formation of Bicyclo[3.2.1]oct-2-ene.
Addition: Formation of saturated or halogenated derivatives.
Applications De Recherche Scientifique
Bicyclo[3.2.1]oct-2-ene, 4-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bicyclo[3.2.1]oct-2-ene, 4-bromo- involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the unique bicyclic structure, which provides steric and electronic effects that influence the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: Lacks the bromine atom, making it less reactive in substitution reactions.
Bicyclo[3.2.1]octane: Saturated compound without a double bond, resulting in different reactivity.
Bicyclo[2.2.1]hept-2-ene: Different ring structure, leading to variations in chemical behavior.
Uniqueness
Bicyclo[3.2.1]oct-2-ene, 4-bromo- is unique due to the presence of both a bromine atom and a double bond in a bicyclic structure. This combination of features provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
67359-01-7 |
|---|---|
Formule moléculaire |
C8H11Br |
Poids moléculaire |
187.08 g/mol |
Nom IUPAC |
4-bromobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H11Br/c9-8-4-2-6-1-3-7(8)5-6/h2,4,6-8H,1,3,5H2 |
Clé InChI |
RARITGXKHYFPFY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C=CC2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


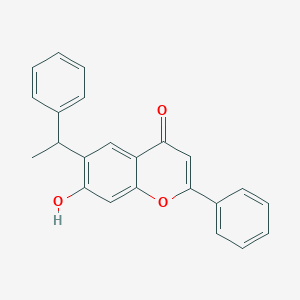
![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
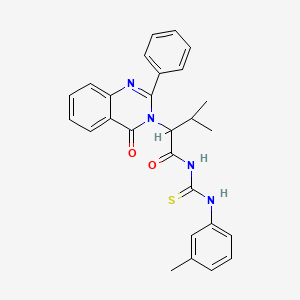
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
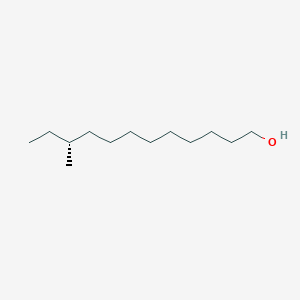
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)

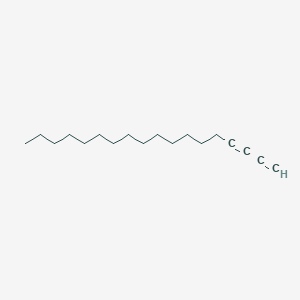

![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
